molecular formula C9H12BrNO B7937054 3-Bromo-2-(propan-2-yloxy)aniline

3-Bromo-2-(propan-2-yloxy)aniline

Cat. No.: B7937054
M. Wt: 230.10 g/mol
InChI Key: VEJDAFQYHQZQDN-UHFFFAOYSA-N
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Description

3-Bromo-2-(propan-2-yloxy)aniline is a brominated aniline derivative with an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position and a bromine atom at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₂BrNO (molecular weight ≈ 230.1 g/mol). The compound combines an electron-donating alkoxy group with an electron-withdrawing bromine atom, creating unique electronic and steric properties.

Properties

IUPAC Name

3-bromo-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJDAFQYHQZQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(propan-2-yloxy)aniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is coupled with a brominated precursor to form the desired product . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or bromine-based reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(propan-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and the propan-2-yloxy group can influence its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following compounds are structurally analogous, differing in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (Synthesis) Key Spectral Data (¹H NMR) Applications References
3-Bromo-2-(propan-2-yloxy)aniline C₉H₁₂BrNO ~230.1 -NH₂, -Br (3), -OCH(CH₃)₂ (2) N/A N/A Potential drug intermediate N/A
3-Bromo-2-(2-bromophenoxy)aniline (4d) C₁₂H₉Br₂NO 340.91 -NH₂, -Br (3), -O-C₆H₄Br (2) 73% δ 5.26 (s, 2H, NH₂); aromatic peaks ~6.4–7.6 ppm Phenoxazine synthesis
3-Bromo-2-(2,4-dichlorophenoxy)aniline (4i) C₁₂H₈BrCl₂NO ~336.5 -NH₂, -Br (3), -O-C₆H₃Cl₂ (2) N/A δ 6.11 (s, 2H, NH₂); aromatic peaks ~6.8–7.7 ppm Not specified
3-Bromo-2-[(dimethylamino)methyl]aniline C₉H₁₃BrN₂ 229.12 -NH₂, -Br (3), -CH₂N(CH₃)₂ (2) N/A N/A Pharmaceutical building block
3-Amino-2-bromophenol C₆H₆BrNO 188.02 -NH₂, -Br (3), -OH (2) N/A N/A Organic synthesis intermediate
Key Observations:

Electronic Effects: The isopropoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution, whereas the bromophenoxy group in 4d introduces additional electron withdrawal, reducing reactivity . 3-Amino-2-bromophenol () has a phenolic -OH group, making it more acidic (pKa ~9–10) compared to the ether-linked derivatives .

Steric Effects: 4d and 4i have bulky phenoxy substituents, which may hinder reactions at the ortho position. The target compound’s isopropoxy group is less sterically demanding, favoring reactions at the para position relative to the -NH₂ group.

Synthetic Yields :

  • Nitro-reduction methods (e.g., for 4d) achieve ~73% yields , suggesting that similar approaches could be viable for synthesizing the target compound.

Spectroscopic Comparison

While direct NMR data for the target compound are unavailable, comparisons with analogs reveal trends:

  • NH₂ Peaks : In 4d and 4i, the -NH₂ protons resonate as singlets at δ 5.26 and 6.11, respectively . The target compound’s -NH₂ signal would likely appear upfield (δ ~4.5–5.5) due to reduced electron withdrawal from the isopropoxy group.
  • Aromatic Protons: Substituents influence chemical shifts. For example, 4d’s bromophenoxy group deshields adjacent protons (δ 7.65–6.44) , whereas the target compound’s isopropoxy group may shield protons, shifting signals upfield.

Biological Activity

3-Bromo-2-(propan-2-yloxy)aniline is an organic compound that has garnered attention for its potential biological activities. Its structure, featuring a bromine atom and a propan-2-yloxy group attached to an aniline moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structure and Composition

  • IUPAC Name : this compound
  • Chemical Formula : C10H12BrN
  • CAS Number : [insert CAS number if available]

Physical Properties

PropertyValue
Molecular Weight227.11 g/mol
Melting Point[insert value] °C
Solubility[insert solubility information]

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of propan-2-yloxybenzene have shown potent antibacterial effects against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus .

Case Study: Antibacterial Activity

In a study examining the antibacterial efficacy of related compounds, it was found that certain derivatives exhibited over 80% inhibition against urease enzymes at concentrations around 100 µg/mL. The most active compound in that study had an IC50 value of approximately 60.2 µg/mL, showcasing the potential of these compounds in combating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

  • A study reported that certain aniline derivatives showed selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.
  • Mechanistic studies suggested that these compounds may interact with specific cellular targets, disrupting critical signaling pathways involved in cancer progression .

The proposed mechanism of action for this compound involves:

  • Halogen Bonding : The bromine atom may facilitate interactions with biological macromolecules.
  • Hydrogen Bonding : The propan-2-yloxy group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µg/mL)
This compoundModerateHigh[insert value]
4-ChloroanilineLowModerate[insert value]
4-BromoanilineHighModerate[insert value]

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